molecular formula C6H7FN2O B13093119 2-(Fluoromethyl)-6-methylpyrimidin-4-ol

2-(Fluoromethyl)-6-methylpyrimidin-4-ol

Katalognummer: B13093119
Molekulargewicht: 142.13 g/mol
InChI-Schlüssel: JYXBOOOZYIPLEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)-6-methylpyrimidin-4-ol can be achieved through electrophilic fluorination of 1,2-dihydropyridines using Selectfluor®. This method involves the fluorination of 1,2-dihydropyridines, followed by the elimination of hydrogen fluoride under mild conditions to yield the desired fluorinated pyrimidine .

Industrial Production Methods

Industrial production of fluorinated compounds often involves enzyme-catalyzed synthesis. Enzymes such as fluorinases are used to form C-F bonds directly, providing an efficient and selective method for producing fluorinated compounds .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Fluoromethyl)-6-methylpyrimidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Fluoromethyl)-6-methylpyrimidin-4-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Fluoromethyl)-6-methylpyrimidin-4-ol involves its interaction with molecular targets through the formation of C-F bonds. These interactions can alter the stability, bioavailability, and activity of the compound, making it effective in various applications. The specific pathways involved depend on the target and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Fluoromethyl)-6-methylpyrimidin-4-ol is unique due to its specific fluorination pattern, which imparts distinct properties such as increased stability and bioavailability. This makes it particularly valuable in applications where these properties are crucial .

Eigenschaften

Molekularformel

C6H7FN2O

Molekulargewicht

142.13 g/mol

IUPAC-Name

2-(fluoromethyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H7FN2O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3H2,1H3,(H,8,9,10)

InChI-Schlüssel

JYXBOOOZYIPLEO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)NC(=N1)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.